1-Acetyl-2-methylpiperidine-2-carboxylic acid
Overview
Description
1-Acetyl-2-methylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C<sub>9</sub>H<sub>15</sub>NO<sub>3</sub> . It belongs to the class of piperidine carboxylic acids and contains an acetyl group (CH<sub>3</sub>C(O)) attached to the piperidine ring. The compound’s systematic name reflects its structure: it is a piperidine derivative with an acetyl group at the 1-position and a methyl group at the 2-position of the piperidine ring.
Synthesis Analysis
The synthesis of 1-Acetyl-2-methylpiperidine-2-carboxylic acid involves several steps. While I don’t have specific papers on this compound, typical synthetic routes may include acylation of a suitable piperidine precursor with acetic anhydride or acetyl chloride. Further purification and characterization are essential to obtain the desired product.
Molecular Structure Analysis
The molecular structure of 1-Acetyl-2-methylpiperidine-2-carboxylic acid consists of a six-membered piperidine ring with an acetyl group (CH<sub>3</sub>C(O)) at the 1-position and a methyl group (CH<sub>3</sub>) at the 2-position . The carboxylic acid group (COOH) is attached to the piperidine nitrogen. The compound’s three-dimensional arrangement influences its properties and reactivity.
Chemical Reactions Analysis
1-Acetyl-2-methylpiperidine-2-carboxylic acid can participate in various chemical reactions, including:
- Hydrolysis : The carboxylic acid group can undergo hydrolysis to yield the corresponding piperidine carboxylic acid and acetic acid.
- Esterification : Reaction with alcohols can form esters.
- Amide Formation : Interaction with amines can lead to amide formation.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is around X°C (specific value depends on the isomer and crystalline form).
- Solubility : It is soluble in polar solvents such as water, methanol, and ethanol.
- Stability : 1-Acetyl-2-methylpiperidine-2-carboxylic acid is relatively stable under normal conditions.
Safety And Hazards
- Toxicity : Limited information is available regarding its toxicity. As with any chemical compound, caution should be exercised during handling.
- Irritant : It may be an irritant to skin, eyes, and respiratory tract.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Future research should focus on:
- Biological Activity : Investigate potential pharmacological effects.
- Synthetic Optimization : Develop more efficient synthetic routes.
- Structural Modifications : Explore derivatives for improved properties.
properties
IUPAC Name |
1-acetyl-2-methylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-6-4-3-5-9(10,2)8(12)13/h3-6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRRDHOIAQCWSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2-methylpiperidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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